(S)-2-(bromomethyl)pyrrolidine hydrobromide
Description
Properties
IUPAC Name |
(2S)-2-(bromomethyl)pyrrolidine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrN.BrH/c6-4-5-2-1-3-7-5;/h5,7H,1-4H2;1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSPZBZXDDWESK-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach
The predominant method for preparing (S)-2-(bromomethyl)pyrrolidine hydrobromide involves the bromination of pyrrolidine derivatives under controlled conditions. The key steps include:
- Starting Material: Pyrrolidine or its chiral derivatives.
- Brominating Agent: Typically elemental bromine or hydrobromic acid in combination with other reagents.
- Solvent: Polar solvents such as acetic acid, acetonitrile, or alcohols.
- Reaction Conditions: Temperature control (often 0 °C to room temperature) and controlled addition of reagents to ensure selective bromination at the 2-position of the pyrrolidine ring.
This method allows the introduction of the bromomethyl group with retention of stereochemistry when starting from chiral pyrrolidine, yielding the (S)-enantiomer of the hydrobromide salt.
Specific Laboratory Procedure Example
A detailed laboratory synthesis reported in the literature involves:
- Dissolving the pyrrolidine derivative in acetonitrile.
- Adding hydrobromic acid (48% aqueous solution) at 0 °C.
- Stirring the reaction mixture for 1.5 to 16 hours at room temperature.
- Isolation of the hydrobromide salt by crystallization or filtration.
For example, Hayashi et al. (2009) demonstrated the preparation of brominated pyrrolidine derivatives by stirring the reaction mixture at room temperature for 16 hours, followed by analysis and purification steps such as HPLC and recrystallization to obtain the hydrobromide salt with high purity.
Industrial Synthesis Considerations
Industrial production of this compound follows similar synthetic routes but emphasizes:
- Scale-up: Use of large reactors with precise temperature and reagent addition control.
- Purification: Crystallization or distillation to achieve high purity.
- Safety: Controlled handling of bromine and hydrobromic acid to minimize hazards.
- Yield Optimization: Reaction parameters such as solvent choice, temperature, and reaction time are optimized for maximum yield and minimal by-products.
Industrial methods often use one-pot reactions to streamline synthesis and reduce purification steps, enhancing production efficiency.
Reaction Mechanism Insights
The bromination mechanism involves electrophilic substitution at the 2-position of the pyrrolidine ring, facilitated by the nucleophilicity of the nitrogen and the ring strain of the five-membered ring. The hydrobromide salt formation occurs via protonation of the pyrrolidine nitrogen by hydrobromic acid, stabilizing the product and facilitating isolation.
Data Table: Summary of Preparation Conditions and Outcomes
| Parameter | Laboratory Scale Example | Industrial Scale Considerations |
|---|---|---|
| Starting Material | (S)-Pyrrolidine derivative | (S)-Pyrrolidine derivative |
| Brominating Agent | Hydrobromic acid (48% aqueous) | Hydrobromic acid or bromine |
| Solvent | Acetonitrile (MeCN) | Acetonitrile, Acetic acid, or alcohols |
| Temperature | 0 °C (addition), then room temperature (stirring for 1.5-16 h) | Controlled 0-25 °C |
| Reaction Time | 1.5 to 16 hours | Optimized for throughput (hours) |
| Purification Method | Crystallization, HPLC analysis | Crystallization, filtration, distillation |
| Yield | High (>80% reported in some studies) | High, optimized for industrial scale |
| Product Form | This compound salt | Same |
Alternative Synthetic Routes and Innovations
While the classical bromination method is predominant, literature also reports attempts to improve the process by:
- Using one-pot synthesis techniques to reduce steps and improve yield.
- Employing milder brominating agents or catalysts to enhance selectivity.
- Developing enantioselective synthesis methods to ensure optical purity.
- Using green chemistry approaches to minimize hazardous solvents and reagents.
These innovations aim to make the synthesis more environmentally friendly and cost-effective for large-scale production.
Summary of Research Findings
- The reaction of pyrrolidine derivatives with hydrobromic acid under controlled temperature and solvent conditions is an effective method to prepare this compound.
- Purification by crystallization yields high-purity hydrobromide salts suitable for further synthetic applications.
- Industrial synthesis benefits from one-pot methods and optimized reaction parameters for scalability and safety.
- The compound’s reactivity is primarily due to the bromomethyl group, making it a versatile intermediate in organic synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(bromomethyl)pyrrolidine hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be readily substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is (S)-2-methylpyrrolidine.
Scientific Research Applications
(S)-2-(bromomethyl)pyrrolidine hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and chiral auxiliaries.
Biology: Serves as a precursor in the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands.
Medicine: Utilized in the development of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Industry: Employed in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-2-(bromomethyl)pyrrolidine hydrobromide involves its reactivity as an electrophile due to the presence of the bromomethyl group. This allows it to participate in nucleophilic substitution reactions, forming covalent bonds with nucleophiles. The chiral nature of the compound also enables it to interact selectively with chiral receptors and enzymes, influencing biological pathways and molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares (S)-2-(bromomethyl)pyrrolidine hydrobromide with structurally or functionally related brominated heterocycles:
Key Observations:
Structural Diversity: The primary compound’s pyrrolidine scaffold contrasts with pyridine (e.g., 2-(bromomethyl)-4-methylpyridine hydrobromide ) or isoquinoline derivatives , which exhibit distinct electronic properties and steric effects. Heterocyclic modifications (e.g., oxadiazole in compound 8 ) enhance rigidity and alter catalytic activity compared to the flexible pyrrolidine backbone.
Synthetic Efficiency :
- The dibromide derivative in achieves a higher yield (87%) than compound 8 (84%) , likely due to differences in reaction pathways.
- The use of L-proline as a chiral starting material ensures enantiopurity, whereas analogs like 4-bromopiperidine hydrobromide lack inherent chirality.
Applications: this compound’s chiral center and bromomethyl group make it superior for enantioselective catalysis compared to non-chiral analogs (e.g., 2-bromo-3-methylpyridine ). Ionic derivatives (e.g., pyrrolidinium dibromide ) expand utility in solvent-free or green chemistry contexts.
Stability and Handling: Compounds like 1-(bromomethyl)isoquinoline hydrobromide require storage below 4°C , whereas the primary compound’s stability under standard conditions is implied by its use in room-temperature reactions .
Biological Activity
(S)-2-(bromomethyl)pyrrolidine hydrobromide is a chiral compound with significant potential in various biological and medicinal applications. Its unique structure, featuring a bromomethyl group attached to a pyrrolidine ring, allows it to serve as an important intermediate in organic synthesis and medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C₆H₁₂BrN
- Molecular Weight : 178.07 g/mol
- CAS Number : 734470-67-8
The presence of the bromomethyl group enhances its reactivity, making it suitable for nucleophilic substitution reactions, which are essential for synthesizing complex organic molecules.
The biological activity of this compound is largely mediated through its ability to act as a precursor for the synthesis of bioactive derivatives. These derivatives can interact with various biological targets, including enzymes and receptors, potentially leading to modulation of their activity. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, affecting cellular pathways.
Applications in Medicinal Chemistry
Research indicates that this compound has several applications in medicinal chemistry:
- Pharmaceutical Development : It is explored as a building block for synthesizing compounds that target the central nervous system, potentially leading to new treatments for neurological disorders.
- Enzyme Inhibition : The compound serves as a precursor for synthesizing enzyme inhibitors, which can be crucial in drug development. For example, derivatives have shown activity against NAPE-PLD, an enzyme involved in lipid metabolism .
- Anticonvulsant Activity : Some synthesized derivatives exhibit anticonvulsant effects and modulation of H3 receptors associated with the central nervous system.
Comparative Analysis with Similar Compounds
The following table summarizes the characteristics of this compound compared to similar compounds:
| Compound Name | CAS Number | Structural Features | Similarity Index |
|---|---|---|---|
| This compound | 734470-67-8 | Pyrrolidine ring with bromomethyl group | - |
| 1-(2-Bromoethyl)piperidine hydrobromide | 89796-22-5 | Piperidine ring with bromine | 0.72 |
| 1-(3-Bromopropyl)pyrrolidine hydrobromide | 88806-08-0 | Pyrrolidine ring with bromine | 0.69 |
| (S)-5-Bromomethyl-2-pyrrolidinone | 72479-05-1 | Pyrrolidinone structure | 0.68 |
| (R)-5-(Bromomethyl)pyrrolidin-2-one | 98612-60-3 | Pyrrolidinone structure | 0.68 |
The unique properties of this compound stem from its specific structural features, particularly the bromomethyl group, which influences its reactivity and potential applications.
Case Studies and Research Findings
Recent studies have highlighted the synthesis of optically active derivatives from this compound, demonstrating their pharmacological relevance. For instance:
- Anticonvulsant Effects : Derivatives synthesized from this compound have shown significant anticonvulsant activity in preclinical models, indicating potential therapeutic applications in epilepsy.
- Enzyme Inhibitors : Research into the structure–activity relationship (SAR) of compounds derived from (S)-2-(bromomethyl)pyrrolidine has led to the identification of potent inhibitors for specific enzymes involved in lipid metabolism .
Q & A
Basic: What are the recommended synthetic routes for preparing (S)-2-(bromomethyl)pyrrolidine hydrobromide with high enantiomeric purity?
The synthesis of this chiral compound typically involves asymmetric synthesis or chiral resolution to ensure the (S)-configuration. Key steps include:
- Chiral resolution : Separation of enantiomers using chiral auxiliaries or chromatography .
- Bromination : Introducing the bromomethyl group via brominating agents (e.g., N-bromosuccinimide) under controlled conditions .
- Salt formation : Reaction with hydrobromic acid to stabilize the product as a hydrobromide salt .
Methodological optimization (e.g., temperature, solvent polarity) is critical to minimize racemization.
Basic: How can impurities such as unreacted intermediates or dimer byproducts be removed during purification?
Purification strategies include:
- Liquid-liquid extraction : Using solvents like dichloromethane or ethyl acetate to isolate the target compound from polar impurities .
- Recrystallization : Employing mixed solvents (e.g., ethanol/water) to enhance crystalline purity .
- Chromatography : Utilizing silica gel or chiral columns to resolve stereochemical impurities .
Basic: What analytical techniques are most reliable for characterizing this compound?
- NMR spectroscopy : H and C NMR to confirm the bromomethyl group (δ ~3.5–4.0 ppm for CHBr) and pyrrolidine ring structure .
- X-ray crystallography : Resolving absolute stereochemistry via single-crystal analysis .
- Melting point analysis : Consistency with literature values (e.g., >170°C decomposition observed for analogs) .
Advanced: How does the stereochemistry of the pyrrolidine ring influence reactivity in nucleophilic substitution reactions?
The (S)-configuration induces steric and electronic effects that govern reaction pathways:
- Steric hindrance : The bromomethyl group’s spatial orientation affects accessibility for nucleophilic attack .
- Chiral induction : Retention of configuration in SN2 reactions due to the rigid pyrrolidine backbone .
For example, in Darifenacin hydrobromide synthesis, the (S)-enantiomer ensures proper binding to muscarinic receptors .
Advanced: What mechanistic insights explain the compound’s reactivity in cross-coupling or alkylation reactions?
- Bromine as a leaving group : Facilitates Suzuki-Miyaura or Buchwald-Hartwig couplings when paired with palladium catalysts .
- Acid catalysis : Hydrobromic acid enhances electrophilicity of the bromomethyl group in alkylation reactions .
Controlled pH (<4) is essential to prevent HBr-mediated decomposition .
Advanced: How is this compound applied in the synthesis of bioactive molecules or pharmaceuticals?
- Drug intermediates : Used in Darifenacin hydrobromide synthesis for overactive bladder treatment, where the pyrrolidine core acts as a pharmacophore .
- Chiral building blocks : Incorporated into kinase inhibitors or antiviral agents to enhance target selectivity .
Advanced: What challenges arise in quantifying trace impurities (e.g., dimers) using HPLC or LC-MS?
- Column selection : Chiral stationary phases (e.g., amylose-based) improve resolution of enantiomeric byproducts .
- Ion suppression : Hydrobromide salts may interfere with MS ionization; use of additives (e.g., ammonium formate) mitigates this .
Advanced: How do contradictory data on reaction yields or purity arise, and how can they be resolved?
- Solvent effects : Polar aprotic solvents (e.g., DMF) may increase side reactions; switching to THF or acetonitrile improves reproducibility .
- Temperature control : Exothermic bromination steps require precise cooling to avoid dimerization .
Safety: What precautions are necessary for handling this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
